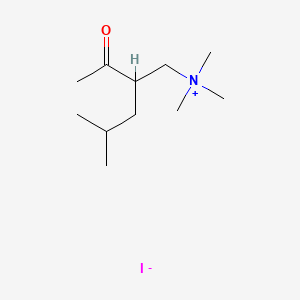
(2-Acetil-4-metilpentil)trimetilamonio Yoduro
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide has a wide range of applications in scientific research:
Mecanismo De Acción
Mode of Action
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is a quaternary ammonium salt . Quaternary ammonium salts are known for their surfactant properties, which means they can lower the surface tension of liquids, allowing them to spread out more easily . This property is often utilized in detergents and antiseptics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide typically involves the reaction of 4-iodo-2-acetylpentane with trimethylamine in the presence of sodium hydroxide . The reaction is usually carried out under an inert atmosphere to prevent interference from moisture and oxygen in the air .
Industrial Production Methods
On an industrial scale, the compound can be synthesized by adding methyl iodide to a solution of 3-[(dimethylamino)methyl]-5-methylhexan-2-one in dichloromethane at temperatures between 5°C and 20°C . The mixture is then stirred and filtered to obtain the final product as a white solid .
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various acids and bases . The reactions are often carried out under reflux conditions to ensure complete reaction .
Major Products
The major products formed from reactions involving (2-Acetyl-4-methylpentyl)trimethylammonium Iodide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the iodide ion is typically replaced by another nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- (2-acetyl-4-methylpentyl)trimethylammonium iodide
- Valbenazine iodide
- Tetrabenazine related compound B
Uniqueness
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is unique due to its high solubility in water and its effective surfactant properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to reduce surface tension under both acidic and basic conditions further enhances its versatility .
Propiedades
IUPAC Name |
(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKXTXHDRLVAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)





